6-Oxa-1-azaspiro[3.3]heptane
Overview
Description
6-Oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1046153-00-7 . It has a molecular weight of 99.13 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.3]heptane .
Synthesis Analysis
The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 .Chemical Reactions Analysis
Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.3]heptane is stored at room temperature . The physical form of this compound is solid .Scientific Research Applications
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Pharmaceutical Synthesis
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Drug-Like Compounds
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Chemical Synthesis
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Surrogate for Morpholine
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Improved Synthesis
- Summary of Application : An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented .
- Methods of Application : This involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour .
- Results or Outcomes : The outcomes of this improved synthesis process are a more stable and more soluble product . With these improved properties, access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane has been enabled .
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Building Block for New Drug Candidates
- Summary of Application : The 6-oxa-2-azaspiro[3.3]heptane fragment has been used as a building block for new drug candidates .
- Methods of Application : This involves using the 6-oxa-2-azaspiro[3.3]heptane fragment as a structural surrogate for morpholine in a number of drug-like molecules .
- Results or Outcomes : The outcomes of this application would depend on the specific drug-like compound being synthesized. The goal would be to create a compound with similar or improved properties compared to the original compound containing morpholine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIWQHRWPXARK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716720 | |
Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxa-1-azaspiro[3.3]heptane | |
CAS RN |
1046153-00-7 | |
Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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